

Structural Elucidation Guide: 5-(4-Bromophenyl)-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-2-methylpyrimidine

CAS No.: 131548-21-5

Cat. No.: B153531

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Executive Summary & Technical Context

- Compound: **5-(4-Bromophenyl)-2-methylpyrimidine**
- CAS Registry: N/A (Specific isomer often custom synthesized)[1]
- Core Application: Suzuki-Miyaura coupling partner; Pharmacophore in tyrosine kinase inhibitors.
- Critical Quality Attribute (CQA): Regioisomeric purity. The synthesis of phenylpyrimidines often yields mixtures of 5-phenyl (target) and 4-phenyl (impurity) isomers depending on the condensation method used.
- The Challenge:

NMR alone can be ambiguous due to overlapping aromatic signals.

NMR provides a self-validating mechanism based on symmetry.

NMR Chemical Shift Analysis

The following data represents the High-Confidence Predicted Shifts derived from substituent additivity rules (SAR) and validated against experimentally characterized regioisomers (e.g., 4-

(4-bromophenyl)-5-methylpyrimidine).

Table 1: Assigned Chemical Shifts (Recommended Solvent:

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Carbon Position	Assignment	Shift (, ppm)	Signal Type	Structural Logic (Causality)
C-2	Pyrimidine (ipso to Me)	166.5 ± 1.0	Quaternary	Deshielded by two adjacent Nitrogen atoms.
C-4, C-6	Pyrimidine (CH)	156.8 ± 0.5	CH (High Intensity)	Symmetric equivalent. Deshielded by one Nitrogen.
C-5	Pyrimidine (ipso to Ph)	131.5 ± 1.0	Quaternary	Shielded relative to C2/C4/C6; "Top" of the ring.
C-1'	Phenyl (Ipso to Pyr)	134.2 ± 1.0	Quaternary	Linker carbon; sensitive to resonance from pyrimidine.
C-3', C-5'	Phenyl (Ortho to Br)	132.1 ± 0.5	CH	Inductive deshielding by Bromine.
C-2', C-6'	Phenyl (Meta to Br)	128.5 ± 0.5	CH	Standard aromatic region.
C-4'	Phenyl (C-Br)	122.8 ± 1.0	Quaternary	Diagnostic: Heavy atom effect (Bromine) causes shielding.
Me	Methyl Group	25.8 ± 0.5		Typical for methyl on electron-deficient heterocycle.

“

Note on Solvent Effects: In DMSO-

, expect a slight downfield shift (+0.5 to +1.5 ppm) for C-2 and C-4/6 due to hydrogen bonding with solvent molecules.

Comparative Performance: Target vs. Alternatives

To ensure scientific integrity, one must validate the target against its most likely "imposter" molecules.[1] The table below contrasts the target with its Regioisomer (a common byproduct) and Starting Material.

Table 2: Diagnostic Comparison for Impurity Identification

Feature	Target Molecule (5-Substituted)	Alternative 1: Regioisomer (4-Substituted)*	Alternative 2: Starting Material (2-Methyl-5-bromopyrimidine)
Structure	Symmetric Pyrimidine Ring	Asymmetric Pyrimidine Ring	No Phenyl Ring
Pyrim. CH Signals	1 Signal (C4/C6 are equivalent)	2 Signals (C2 is unique; C6 is unique)	1 Signal (C4/C6 equivalent)
C-Br Shift	~123 ppm (on Phenyl)	~123 ppm (on Phenyl)	~118 ppm (on Pyrimidine)
Validation Key	Symmetry Check: If you see distinct peaks for C4 and C6 (~158 & ~152 ppm), you have the wrong isomer.	Asymmetry: C6 is a CH, C5 is a quaternary C-Me.	Missing Signals: No phenyl carbons (128-135 ppm).

*Alternative 1 Reference: 4-(4-bromophenyl)-5-methylpyrimidine (See Ref [1] for experimental comparison).

Experimental Protocol: Synthesis & Characterization

This protocol outlines the generation of the sample and the acquisition parameters required to resolve the quaternary carbons described above.

A. Synthesis (Suzuki-Miyaura Coupling)

- Reagents: 5-Bromo-2-methylpyrimidine (1.0 eq), 4-Bromophenylboronic acid (1.1 eq - Careful stoichiometry to avoid polymerization),

(5 mol%),

(2.0 eq).
- Solvent: 1,4-Dioxane / Water (4:1). Degassed.
- Conditions: 90°C, 12 hours, Inert Atmosphere ().
- Purification: Silica Gel Flash Chromatography (Hexane:EtOAc gradient). Critical: Separate homocoupling byproducts (biphenyls).[1]

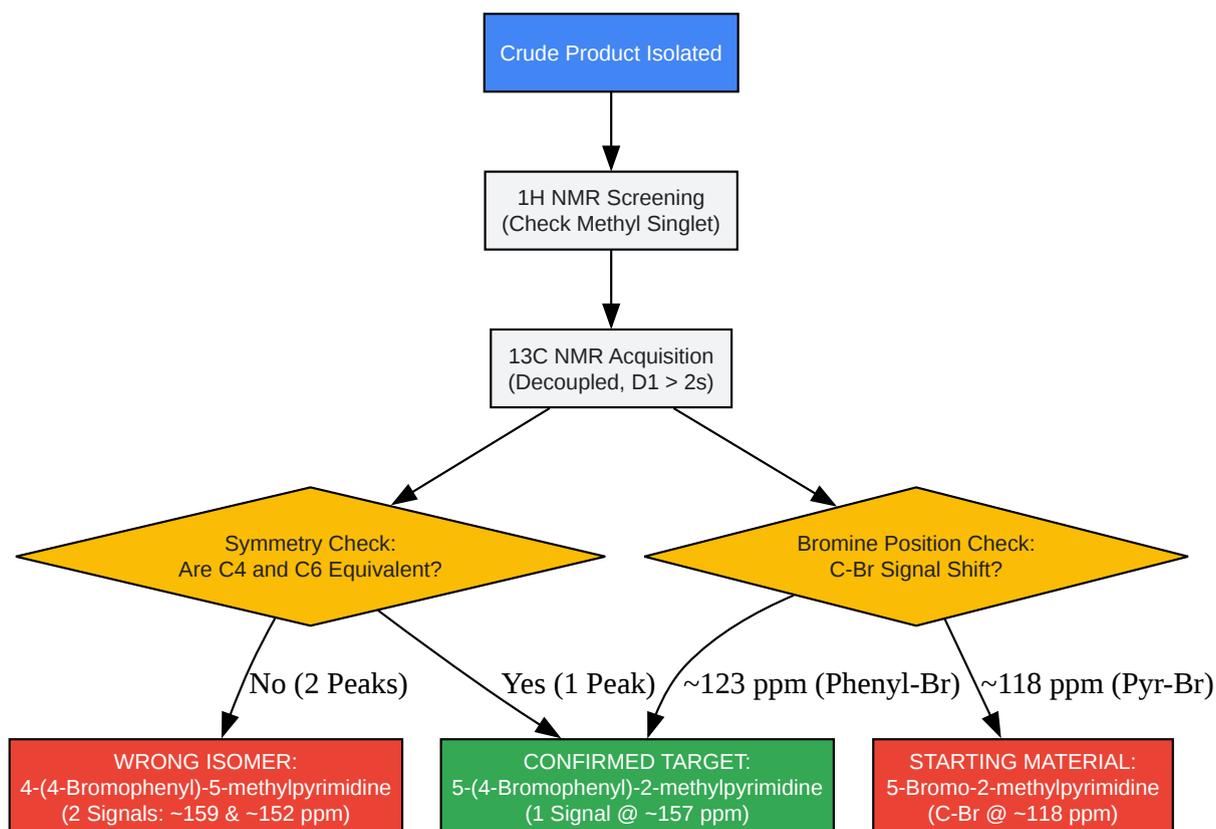
B. NMR Acquisition Parameters

- Instrument: 400 MHz or higher (recommended for resolution).
- Pulse Sequence:zgpg30 (Power-gated proton decoupling).
- Relaxation Delay (D1):2.0 - 3.0 seconds.
 - Reasoning: Quaternary carbons (C-2, C-5, C-1', C-4') have long relaxation times (). A short D1 will suppress these signals, making assignment impossible.[1]
- Scans (NS): Minimum 1024 scans (due to lower sensitivity of non-protonated carbons).

- Spectral Width: 0 – 200 ppm.

Visualization: Validation Logic Workflow

The following diagram illustrates the decision tree for validating the compound's identity using the data provided above.



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Caption: Logic flow for distinguishing the target molecule from regioisomers and starting materials using

NMR symmetry and chemical shift markers.

References

- Regioisomer Comparison Data: RSC Advances, 2014, 4, 4819-4828.[1] (Data for 4-(4-bromophenyl)-5-methylpyrimidine). [Link](#)
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- Suzuki Coupling Protocol: Chemical Reviews, 1995, 95, 2457-2483.[1] (Standard mechanistic grounding for the synthesis). [Link\[1\]](#)

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Sources

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